Product packaging for Fmoc-Pro-Wang resin(Cat. No.:)

Fmoc-Pro-Wang resin

Cat. No.: B8752485
M. Wt: 321.4 g/mol
InChI Key: NICPJLVQTQFOIN-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development of Solid-Phase Peptide Synthesis (SPPS)

The concept of solid-phase peptide synthesis was pioneered by R. Bruce Merrifield in 1963, a revolutionary advancement that earned him the Nobel Prize in Chemistry in 1984. biotage.comresearchgate.net Prior to Merrifield's work, peptides were synthesized in solution, a laborious and inefficient process that involved the purification of intermediates after each amino acid addition. biotage.com Merrifield's innovation was to anchor the C-terminal amino acid of the desired peptide to an insoluble polymer support, or resin. biotage.comresearchgate.net This allowed for the use of excess reagents to drive coupling reactions to completion, with byproducts and excess reagents being easily removed by simple filtration and washing steps. biotage.com This dramatically simplified the synthetic process and paved the way for automation. biotage.compeptide.com

Key milestones in the early development of SPPS include the introduction of the Boc/Bzl protection scheme by Merrifield in 1964 and the development of the BHA resin for preparing peptide amides in 1970. peptide.com The introduction of preparative reverse phase HPLC in 1976 provided a powerful tool for the purification of synthetic peptides. peptide.com

Table 1: Key Milestones in the Early Development of SPPS

YearMilestoneSignificance
1963 R. Bruce Merrifield develops solid-phase peptide synthesis (SPPS). peptide.comRevolutionized peptide synthesis by immobilizing the growing peptide chain on a solid support, simplifying purification. biotage.com
1964 Merrifield introduces the Boc/Bzl protection scheme. peptide.comEstablished the first widely used orthogonal protection strategy for SPPS.
1970 Pietta and Marshall introduce BHA resin. peptide.comEnabled the synthesis of peptide amides.
1970 Carpino and Han introduce the Fmoc protecting group. peptide.compeptide.comProvided a base-labile alternative to the acid-labile Boc group, laying the groundwork for the Fmoc/tBu strategy.
1973 Wang develops the p-alkoxybenzyl alcohol resin (Wang resin). peptide.comappliedpolytech.comIntroduced a more acid-labile linker, facilitating milder cleavage conditions. appliedpolytech.com
1976 Burgus and Rivier utilize preparative reverse phase HPLC. peptide.compeptide.comGreatly improved the ability to purify synthetic peptides.

Evolution of Fmoc/tBu Strategy in SPPS

The evolution of SPPS saw the development of various protecting group strategies, with the two most prominent being the Boc/Bzl and the Fmoc/tBu strategies. nih.gov The original Boc/Bzl strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl-based groups for side-chain protection. biotage.com While effective, this method requires the use of strong acids like hydrofluoric acid (HF) for the final cleavage of the peptide from the resin, which can be harsh and potentially damaging to sensitive peptides. iris-biotech.de

The introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han in 1970 offered a milder and orthogonal alternative. peptide.compeptide.com This led to the development of the Fmoc/tBu strategy in 1978 by Meienhofer and coworkers, which utilizes the Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. peptide.com

The key advantage of the Fmoc/tBu strategy is its orthogonality. The Fmoc group is removed by a mild base, typically a solution of piperidine (B6355638) in DMF, while the tBu side-chain protecting groups and the linkage to the Wang resin are cleaved simultaneously by a moderately strong acid, such as trifluoroacetic acid (TFA). iris-biotech.dechempep.com This approach avoids the use of harsh acids like HF and is compatible with a wider range of peptide modifications. nih.gov The ease of automation, facilitated by the UV-active fluorenyl group which allows for real-time monitoring of the deprotection step, has contributed to the widespread adoption of the Fmoc/tBu strategy as the method of choice for modern peptide synthesis. nih.gov

Table 2: Comparison of Boc/Bzl and Fmoc/tBu Strategies

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Nα-Deprotection Moderate acid (e.g., TFA) biotage.comMild base (e.g., piperidine) iris-biotech.de
Side-Chain Protection Benzyl-based groupstert-butyl (tBu) based groups
Final Cleavage Strong acid (e.g., HF) iris-biotech.deModerate acid (e.g., TFA) iris-biotech.de
Key Advantage Robust and well-establishedMilder conditions, orthogonality, ease of automation iris-biotech.denih.gov

Fundamental Role of Fmoc-Pro-Wang Resin as a Solid Support

The Wang resin, developed by Su-sun Wang in 1973, is a p-alkoxybenzyl alcohol functionalized polystyrene resin. peptide.comappliedpolytech.com It has become the standard solid support for the synthesis of peptide acids using the Fmoc/tBu strategy. rapp-polymere.compeptide.com The ester linkage formed between the first amino acid and the Wang resin is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by TFA. appliedpolytech.com

This compound is a pre-loaded resin where the first amino acid, proline, is already attached to the Wang resin with its Nα-amino group protected by Fmoc. cem.com The use of pre-loaded resins is often preferred as the manual loading of the first amino acid can be challenging and may lead to side reactions such as racemization. biotage.com

The fundamental role of this compound lies in its ability to serve as a reliable and efficient starting point for the synthesis of peptides with a C-terminal proline. cem.com Proline's unique cyclic structure can sometimes lead to challenges in peptide synthesis, including the formation of diketopiperazines, an undesirable side reaction that results in the cleavage of the first two amino acids from the resin. cem.com While the use of Wang resin can be unsuitable for some C-terminal proline peptides due to this cyclization, specific methodologies have been developed to mitigate this issue. cem.comgoogle.com The resin's properties, such as loading capacity and particle size, are important parameters that influence the outcome of the synthesis. sigmaaldrich.compeptide.com

Table 3: Typical Properties of this compound

PropertyDescription
Matrix Polystyrene crosslinked with 1% divinylbenzene (B73037) (DVB) sigmaaldrich.com
Functional Group Fmoc-L-proline attached via a p-alkoxybenzyl ester linker rapp-polymere.comsigmaaldrich.com
Extent of Labeling (Loading) Typically ranges from 0.25 to 0.8 mmol/g cem.comsigmaaldrich.com
Particle Size Commonly 100-200 mesh sigmaaldrich.compeptide.com
Cleavage Conditions Treatment with 50-95% Trifluoroacetic Acid (TFA) rapp-polymere.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO3 B8752485 Fmoc-Pro-Wang resin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl (2S)-2-formylpyrrolidine-1-carboxylate

InChI

InChI=1S/C20H19NO3/c22-12-14-6-5-11-21(14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,12,14,19H,5-6,11,13H2/t14-/m0/s1

InChI Key

NICPJLVQTQFOIN-AWEZNQCLSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=O

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=O

Origin of Product

United States

Structural and Chemical Basis of Fmoc Pro Wang Resin

Composition of the Wang Resin Support

Wang resin, a widely utilized solid support in SPPS, is characterized by its polystyrene-based matrix and a specific linker that serves as the attachment point for the initial amino acid. wikipedia.org

The foundational support of Wang resin is a polystyrene polymer that is crosslinked with divinylbenzene (B73037) (DVB). wikipedia.orgfishersci.ch This crosslinking is crucial for imparting mechanical strength, stability, and rigidity to the resin beads, preventing their disintegration during the various synthesis steps. wikipedia.org The degree of crosslinking, typically determined by the percentage of DVB used, significantly influences the resin's swelling properties in solvents. wikipedia.org For solid-phase peptide synthesis, a lower crosslinking density, often around 1% DVB, is preferred as it allows for better swelling and improved accessibility of reagents to the reactive sites within the polymer matrix, leading to more efficient reactions. wikipedia.org Higher crosslinking (e.g., 2-5% DVB or up to 25%) can enhance mechanical stability but may reduce swelling and reagent diffusion. wikipedia.org

A defining feature of Wang resin is the presence of the p-benzyloxybenzyl alcohol linker, which is covalently attached to the phenolic hydroxyl groups of the polystyrene backbone. wikipedia.org This linker provides a hydroxyl group that serves as the primary anchoring site for the C-terminal amino acid of the growing peptide chain. wikipedia.org The ester bond formed with this linker is specifically designed to be stable under the basic conditions employed for Fmoc deprotection during peptide elongation but can be readily cleaved under mildly acidic conditions, typically using trifluoroacetic acid (TFA), to release the synthesized peptide with a C-terminal carboxylic acid. wikipedia.org

Attachment Chemistry of Fmoc-Proline to Wang Resin

The initial loading of the first amino acid, Fmoc-proline in this context, onto the Wang resin is a critical step that dictates the success and purity of subsequent peptide synthesis. wikipedia.org

The attachment of Fmoc-proline to the Wang resin occurs via the formation of an ester linkage between the carboxyl group of the Fmoc-protected proline and the hydroxyl group of the p-benzyloxybenzyl alcohol linker on the resin. wikipedia.org This ester bond serves as the stable anchor for the peptide chain throughout the solid-phase synthesis process. wikipedia.org

Several methods are employed for the esterification of Fmoc-amino acids, including Fmoc-proline, to Wang resin. These methods typically involve activating the carboxyl group of the amino acid to facilitate its reaction with the resin's hydroxyl group.

Symmetrical Anhydride (B1165640) with DMAP: A common approach involves forming a symmetrical anhydride of the Fmoc-amino acid, which is then reacted with the Wang resin in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org DMAP acts as a nucleophilic catalyst, enhancing the reactivity of the anhydride towards the resin's hydroxyl group. The reaction typically proceeds by DMAP attacking the anhydride to form an acylpyridinium intermediate, which is then susceptible to nucleophilic attack by the resin-bound hydroxyl group, leading to ester formation. While effective, this method, particularly when using dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) to form the anhydride, can sometimes lead to side reactions such as racemization of the C-terminal amino acid and dipeptide formation. wikipedia.org

MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole): MSNT is another activating agent used for the esterification of Fmoc-amino acids to Wang resin. It facilitates the formation of the ester bond by activating the carboxyl group of the amino acid, promoting its reaction with the resin's hydroxyl groups.

Other reagents like 2,6-dichlorobenzoyl chloride have also been explored as alternatives to carbodiimide (B86325)/DMAP-based methods to mitigate issues like racemization and dipeptide formation during the initial loading step.

Optimizing the initial amino acid loading onto Wang resin is crucial for achieving high yields and purity in solid-phase peptide synthesis. wikipedia.org Factors influencing loading efficiency include the stoichiometry of reagents, reaction time, temperature, and solvent choice.

Typically, an excess of the Fmoc-amino acid (e.g., 5 equivalents) is used to drive the reaction to completion and maximize loading. Reaction times can vary, with some protocols suggesting extended periods (3-24 hours) at room temperature, while others utilize elevated temperatures (e.g., 75°C) for shorter durations to improve efficiency. Common solvents for this reaction include N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). Recent research has also explored greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has shown comparable loading amounts to DCM with acceptable levels of racemization and dipeptide formation.

Monitoring the loading efficiency is essential. While the Kaiser (ninhydrin) test is commonly used to detect free amino groups, it may not be accurate for proline due to its secondary amine structure, requiring special tests. Challenges in loading, especially for C-terminal proline, include the propensity for diketopiperazine (DKP) formation, where the deprotected amino group of the second residue can cyclize and cleave the peptide from the resin. This is particularly relevant for proline due to the basicity of its secondary amine. Strategies to counter DKP formation include using dipeptide building blocks or alternative deprotection bases.

The following table illustrates an example of loading efficiency for an amino acid onto Wang resin under different coupling attempts, based on experimental findings:

Table 1: Example Loading Efficiency on Wang Resin

Coupling AttemptsDifference in MW (mg)Percent Yield (%)Final Loading (mmol/g)
16.149.223.1
29.367.232.5
37.862.429.3

Note: Data adapted from a study on tryptophan loading onto Wang resin.

Fmoc Solid Phase Peptide Synthesis Methodologies Utilizing Fmoc Pro Wang Resin

General Principles of the Fmoc/tBu Orthogonal Protecting Group Strategy

The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis, prized for its efficiency and mild reaction conditions. acs.orgacs.org This methodology relies on the concept of "orthogonality," where two or more protecting groups can be removed under different chemical conditions without affecting each other. biosynth.comiris-biotech.defiveable.me This selective deprotection is crucial for the controlled, stepwise assembly of the peptide chain. fiveable.menih.gov

In this scheme:

Temporary Nα-protection: The α-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. peptide.comcsic.es This group is stable to acidic conditions but is selectively removed at each cycle using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). csic.eswikipedia.org

Permanent Side-Chain Protection: Reactive side chains of amino acids (e.g., the carboxyl group of aspartic acid or the hydroxyl group of serine) are protected by acid-labile groups, most commonly derived from tert-butanol (B103910) (e.g., t-butyl ether, t-butyl ester) or a trityl group. iris-biotech.depeptide.com These groups remain intact during the base-mediated Fmoc removal cycles. biosynth.comacs.org

Final Cleavage: Once the peptide chain is fully assembled, both the permanent side-chain protecting groups and the linkage to the acid-sensitive Wang resin are cleaved simultaneously in a single step using a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.decsic.es

This orthogonal combination ensures that the peptide chain remains anchored to the resin and its side chains stay protected throughout the synthesis, preventing unwanted side reactions, until the final cleavage step. biosynth.comspringernature.com The Fmoc/tBu strategy is particularly advantageous for synthesizing peptides with sensitive modifications like phosphorylation or glycosylation, which would not be stable under the harsher acidic conditions required in other methods. nih.gov

Iterative Peptide Chain Elongation Cycles

Starting with Fmoc-Pro-Wang resin, the peptide is elongated through repetitive cycles. Each cycle consists of two main steps: Nα-Fmoc deprotection and amide bond formation (coupling) with the next protected amino acid. biosynth.comnih.gov

The removal of the temporary Fmoc protecting group is a critical step to free the N-terminal amine for the subsequent coupling reaction. nih.govnih.gov This process is achieved through a base-catalyzed β-elimination mechanism. peptide.comcsic.es A base abstracts the acidic proton on the fluorene (B118485) ring system, leading to the elimination of the Fmoc group as dibenzofulvene (DBF) and carbon dioxide. peptide.comtotal-synthesis.com

The choice of base for Fmoc removal is crucial for efficiency and to minimize side reactions. nih.gov

Piperidine: The most common reagent for Fmoc deprotection is a 20% solution of piperidine in DMF. wikipedia.org Piperidine, a secondary amine, acts as both the base to initiate the elimination and as a nucleophilic scavenger. peptide.comyoutube.com It efficiently traps the electrophilic dibenzofulvene (DBF) byproduct, forming a stable adduct and preventing DBF from causing side reactions, such as alkylating the newly deprotected N-terminal amine. peptide.comresearchgate.net

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a much stronger, non-nucleophilic base that can remove the Fmoc group significantly faster than piperidine. peptide.compeptide.com It is particularly useful for improving deprotection yields in "difficult" sequences or where steric hindrance slows the reaction. peptide.comnih.gov However, because DBU is non-nucleophilic, it cannot scavenge the DBF byproduct. researchgate.net Therefore, a scavenger like piperidine is often added in small quantities when DBU is used. peptide.comresearchgate.net The use of DBU must be carefully considered, as it can catalyze side reactions like aspartimide formation in sequences containing aspartic acid. peptide.compeptide.com

Piperazine (B1678402): Piperazine has been explored as a safer alternative to piperidine. rsc.org On its own, it is a less potent deprotection agent, but when combined with DBU (e.g., 5% piperazine and 2% DBU), it can achieve very rapid and efficient Fmoc removal. rsc.orglookchem.com This combination has been shown to rival the speed of 20% piperidine and can reduce the occurrence of deletion sequences that arise from incomplete deprotection. rsc.orglookchem.com

ReagentTypical ConcentrationKey Characteristics
Piperidine 20% in DMFStandard reagent; acts as both base and scavenger. wikipedia.org
DBU 2% in DMFStrong, non-nucleophilic base; very fast deprotection. nih.gov Requires a separate scavenger. peptide.com
Piperazine/DBU 5% Piperazine + 2% DBU in DMFRapid and efficient alternative to piperidine. rsc.orgrsc.org

The rate of Fmoc deprotection is dependent on the base, its concentration, and the peptide sequence itself. peptide.comrsc.org

With a standard solution of 20% piperidine in DMF, the half-life (t½) for Fmoc removal is approximately 6-7 seconds, achieving virtually complete deprotection in under two minutes. wikipedia.orgrsc.org

Lower concentrations of piperidine, such as 2% or 5%, result in significantly slower reaction kinetics. researchgate.net For instance, with 5% piperidine, complete removal may take over 3 minutes. researchgate.net

The combination of 2% DBU with 5% piperazine in DMF has been shown to have a t½ of just 4 seconds, meaning complete Fmoc removal can be achieved in less than a minute. lookchem.com

The efficiency of deprotection can be hampered by factors such as peptide aggregation on the resin, which is common in sequences containing stretches of hydrophobic residues like poly-alanine. peptide.com In such cases, deprotection times can increase dramatically. peptide.com The use of stronger base systems like DBU or microwave heating can help overcome these challenges. nih.gov The progress of the deprotection reaction can be monitored in real-time by measuring the UV absorbance of the released dibenzofulvene-piperidine adduct. peptide.com

After the N-terminal amine is deprotected, the next Nα-Fmoc-protected amino acid is introduced to form a new peptide bond. oup.com This reaction requires the activation of the carboxyl group of the incoming amino acid, which is typically accomplished using a coupling reagent. creative-peptides.combachem.com

A variety of reagents have been developed to promote rapid and efficient amide bond formation while minimizing side reactions, particularly racemization. creative-peptides.compeptide.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is a highly popular and efficient uronium salt-based coupling reagent. peptide.comwikipedia.org In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HBTU rapidly activates the carboxylic acid to form a stable HOBt-ester intermediate, which then reacts with the free amine on the peptide-resin. creative-peptides.comwikipedia.orgresearchgate.net Couplings are often complete within minutes. peptide.com It is crucial not to use HBTU in excess, as it can react with the N-terminal amine and block further chain elongation. peptide.com

DIPEA (N,N-Diisopropylethylamine): Also known as Hünig's base, DIPEA is a sterically hindered tertiary amine with a pKa of around 11. atomscientific.comcarlroth.com It is commonly used during the coupling step to deprotonate the carboxylic acid of the incoming amino acid and to maintain basic conditions necessary for the coupling reaction, without itself being nucleophilic enough to cause problematic side reactions. atomscientific.comyoutube.com

DIC/OxymaPure (Diisopropylcarbodiimide/Ethyl cyano(hydroxyimino)acetate): DIC is a carbodiimide (B86325) used to activate the carboxyl group. peptide.com To suppress racemization, an additive is used. While HOBt was traditionally used, OxymaPure has emerged as a superior alternative. luxembourg-bio.com It is more effective at preventing racemization and has a better safety profile than HOBt-based additives. nih.gov

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is a phosphonium (B103445) salt-based reagent that offers coupling efficiency similar to other high-performance reagents like BOP but avoids the formation of a carcinogenic byproduct (HMPA). peptide.comsigmaaldrich.comchempep.com Unlike uronium reagents like HBTU, PyBOP does not form guanidinylated byproducts when used in excess, making it a safer choice for certain applications. peptide.comsigmaaldrich.com

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is an analogue of HBTU where the benzotriazole (B28993) ring is chlorinated. bachem.com This modification leads to higher reaction rates and can be more effective in the synthesis of difficult peptides. bachem.com

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium reagent based on Oxyma (B123771). luxembourg-bio.comnih.gov It is highly efficient, often outperforming HATU, and is noted for its high solubility in DMF. peptide.combiosynth.com A key advantage is that it only requires one equivalent of base for activation, compared to two for HBTU/HATU. luxembourg-bio.compeptide.com Its byproducts are water-soluble, simplifying purification, and it has a more favorable safety profile than benzotriazole-based reagents. nih.goviris-biotech.de

Reagent AcronymFull Chemical NameReagent TypeKey Features
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526)Uronium SaltHighly efficient, fast reactions, forms HOBt active ester. creative-peptides.compeptide.com
DIPEA N,N-DiisopropylethylamineTertiary Amine BaseNon-nucleophilic base used to activate carboxyl groups and neutralize salts. atomscientific.comcarlroth.com
DIC N,N'-DiisopropylcarbodiimideCarbodiimideActivates carboxyl groups; used with an additive like OxymaPure to prevent racemization. peptide.com
OxymaPure Ethyl 2-cyano-2-(hydroxyimino)acetateAdditiveSuppresses racemization; safer and more effective alternative to HOBt. luxembourg-bio.comnih.gov
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltEfficient coupling, does not produce carcinogenic or guanidinylating byproducts. peptide.combiosolve-chemicals.eu
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium SaltMore reactive than HBTU, good for difficult sequences. bachem.com
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUronium SaltHighly soluble and reactive, requires only 1 eq. of base, safer profile. nih.govpeptide.combiosynth.com

Amide Bond Formation (Coupling Reactions)

Optimization of Coupling Efficiency (Reaction Time, Temperature)

Reaction Time: Adequate reaction time is crucial for driving the coupling reaction to completion. A standard coupling cycle at room temperature may range from 60 to 90 minutes. rsc.org For sterically hindered amino acids or during the formation of "difficult sequences" known to aggregate, extended coupling times or a "double-coupling" strategy—where the coupling step is repeated with fresh reagents—can be employed to maximize efficiency. creative-peptides.comsigmaaldrich.com Monitoring the reaction's completion using methods like the Kaiser test, which detects free primary amines, is a common practice to ensure no deletion sequences occur before proceeding to the next cycle. iris-biotech.depsu.edu

Temperature: While traditionally performed at ambient temperature, elevating the reaction temperature can significantly accelerate coupling kinetics. chemrxiv.org The use of elevated temperatures, often facilitated by microwave irradiation, can reduce coupling times dramatically, sometimes to just a few minutes. psu.eduunifi.it However, increasing the temperature also raises the risk of side reactions. For instance, certain amino acids like Cysteine (Cys) and Histidine (His) are more prone to racemization at higher temperatures. creative-peptides.comnih.gov Furthermore, sequences containing Aspartic acid (Asp) are susceptible to aspartimide formation, a side reaction that can be exacerbated by heat. nih.gov Therefore, the decision to increase the temperature must balance the benefit of faster kinetics against the potential for increased impurity formation. Studies have shown that for some aggregating peptides, higher coupling temperatures can have a positive impact on the crude purity. rsc.org

Below is a table summarizing the general effects of time and temperature on coupling efficiency.

ParameterEffect on CouplingConsiderations
Reaction Time Longer times generally increase coupling completion.Essential for hindered amino acids and difficult sequences. creative-peptides.comsigmaaldrich.com May be optimized by monitoring with tests like the Kaiser test. iris-biotech.de
Temperature Higher temperatures increase reaction rates, shortening synthesis time. chemrxiv.orgunifi.itCan increase the risk of side reactions like racemization and aspartimide formation. creative-peptides.comnih.gov

Solvent Systems and Washing Protocols (e.g., DMF, NMP, DCM)

The choice of solvent in SPPS is critical, as it must effectively solvate the resin and the growing peptide chain, dissolve reagents, and facilitate the removal of by-products through washing steps. peptide.combachem.com The most commonly used solvents in Fmoc chemistry with Wang resin are N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (B109758) (DCM). rsc.orgaltabioscience.comtandfonline.com

Solvent Properties and Roles:

N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent widely used in SPPS. tandfonline.com It is effective at solvating the peptide-resin complex and dissolving most coupling reagents. biotage.com However, DMF can degrade over time to produce dimethylamine, which can prematurely cleave the Fmoc protecting group, leading to the formation of deletion sequences. peptide.com

N-Methyl-2-pyrrolidone (NMP): NMP is another popular polar aprotic solvent, often considered a superior alternative to DMF for certain applications. peptide.com It is more polar than DCM and can enhance coupling yields, particularly for hydrophobic peptides where it can help alleviate aggregation. peptide.combiotage.com While an excellent solvent, some studies report that Fmoc-amino acids may decompose more over extended periods in NMP compared to DMF. peptide.com

Dichloromethane (DCM): DCM is a less polar solvent that effectively swells polystyrene-based resins like the Wang resin. peptide.com It was historically used more frequently, but its utility in Fmoc chemistry is limited because it reacts slowly with the piperidine used for Fmoc deprotection. peptide.com It is often used in washing steps, particularly to transition the resin from a polar solvent like DMF before cleavage. peptide.compeptide.com

Washing Protocols: Efficient washing is fundamental to SPPS to remove excess reagents and by-products after the coupling and deprotection steps. bachem.compeptide.com A typical washing protocol involves multiple cycles of adding the solvent, agitating the resin, and filtering. rsc.org Protocols often involve alternating between different solvents to ensure the complete removal of various impurities. For example, a sequence of washes might include DMF, followed by DCM, and finally methanol (B129727) to prepare the resin for drying or the next reaction step. peptide.com The goal is to ensure that the resin bed is thoroughly cleansed without causing significant peptide loss.

The following table compares the key solvents used in Fmoc-SPPS.

SolventKey PropertiesAdvantagesDisadvantages
DMF Polar aproticGood solubilizing power for reagents; cost-effective. peptide.combiotage.comCan decompose to dimethylamine, causing premature Fmoc removal. peptide.com
NMP Polar aproticExcellent resin solvation; can improve yields for hydrophobic/aggregating sequences. peptide.combiotage.comMore expensive than DMF; potential for Fmoc-amino acid decomposition over time. peptide.com
DCM Less polarGood swelling of polystyrene resins; unreactive to TFA. peptide.comReacts with piperidine; may not efficiently solvate growing peptide chains. peptide.com

Cleavage and Side-Chain Deprotection from Wang Resin

The final stage of the synthesis involves the acid-catalyzed cleavage of the peptide from the Wang resin, which simultaneously removes the acid-labile side-chain protecting groups. peptide.com

Acidolytic Cleavage Conditions (e.g., TFA-based cocktails)

Wang resin is designed to be acid-labile, allowing the finished peptide to be cleaved under moderately acidic conditions. peptide.comiris-biotech.de The standard method involves treating the peptide-resin with a "cleavage cocktail" predominantly composed of Trifluoroacetic Acid (TFA). thermofisher.com A common mixture is 95% TFA, with the remaining 5% consisting of water and one or more scavengers. thermofisher.com

The cleavage reaction is typically performed at room temperature for 1 to 3 hours. peptide.comrsc.org The exact duration depends on the stability of the protecting groups and the peptide sequence itself. peptide.com For instance, peptides containing multiple arginine residues with bulky protecting groups may require longer cleavage times. thermofisher.com After cleavage, the resin is filtered off, and the peptide is precipitated from the TFA solution by adding a large volume of cold diethyl ether. peptide.com

The table below lists common TFA-based cleavage cocktails.

Cocktail Name/ReagentsComposition (v/v/w)Typical Use
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose, good for peptides with multiple sensitive residues.
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Recommended for peptides with Arg(Pmc/Pbf), Trp, Met, Cys. thermofisher.com
TFA / TIPS / H₂O 95:2.5:2.5Standard cocktail for peptides without highly sensitive residues like Cys, Met, or Trp. thermofisher.comrsc.org
TFA / TIPS / EDT / H₂O 94:1:2.5:2.5Used for peptides containing Cysteine to prevent side reactions. rsc.org

EDT: Ethanedithiol, TIPS: Triisopropylsilane

Role and Selection of Scavengers

During acidolytic cleavage, the protecting groups removed from the amino acid side chains (e.g., t-Butyl, Trityl) form highly reactive carbocations. thermofisher.com These electrophilic species can re-attach to sensitive nucleophilic residues in the peptide chain, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to irreversible modification and the formation of impurities. sigmaaldrich.com

Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive carbocations before they can damage the peptide. thermofisher.comresearchgate.net The selection of scavengers is dictated by the amino acid composition of the peptide.

Triisopropylsilane (TIS): An effective scavenger for t-butyl and trityl cations. It works via a reductive mechanism and is a common component in many cleavage cocktails. acs.org

Water (H₂O): Acts as a scavenger for t-butyl cations and helps to hydrolyze any ester intermediates that may form. wpmucdn.com

1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly effective for protecting Cysteine and Tryptophan residues. It is also a very good scavenger for t-butyl cations. sigmaaldrich.com

Thioanisole: Used to prevent the alkylation of Methionine and Tryptophan. wpmucdn.com It can also help in the removal of certain arginine protecting groups.

Phenol: A scavenger used to suppress alkylation of Tyrosine and Tryptophan residues. wpmucdn.com

The following table provides guidance on scavenger selection based on the presence of sensitive amino acids.

Sensitive ResidueProtecting Group(s)Potential Side ReactionRecommended Scavenger(s)
Arginine (Arg) Pmc, PbfSulfonation of TrpEDT, Thioanisole, Fmoc-Trp(Boc) use sigmaaldrich.com
Cysteine (Cys) Trt, AcmAlkylation, OxidationEDT, TIS, Thioanisole sigmaaldrich.com
Methionine (Met) NoneS-alkylation, OxidationThioanisole, TIS thermofisher.comsigmaaldrich.com
Tryptophan (Trp) BocAlkylation, OxidationEDT, Thioanisole, Water sigmaaldrich.com
Tyrosine (Tyr) tBuAlkylationPhenol, Thioanisole, Water acs.org

Challenges and Impurity Formation in Fmoc Pro Wang Resin Based Spps

Diketopiperazine (DKP) Formation

Diketopiperazine (DKP) formation is a common and challenging side reaction in SPPS, leading to N-terminal truncated peptides and double-amino-acid deletion impurities. This intramolecular cyclization is particularly problematic when proline is involved, especially with Wang resins. acs.orgnih.govacs.orgiris-biotech.deindiana.edunih.gov

Mechanistic Pathways of DKP Formation (especially with C-terminal or penultimate proline)

DKP formation is a peptide fragmentation process initiated by an intramolecular nucleophilic attack of the peptide's Nα-group on the amide or ester moiety within the peptide backbone. This attack results in the release of a six-membered diketopiperazine ring and a shortened peptide chain. acs.orgindiana.edunih.gov In Fmoc SPPS, this reaction is predominantly triggered during the Fmoc-removal step, often catalyzed by secondary amines like piperidine (B6355638). acs.orgiris-biotech.denih.gov

With Wang resins, which anchor the growing peptide chain via an ester bond, DKP formation can lead to the premature cleavage of the peptide from the solid support. iris-biotech.denih.gov

Role of Proline: Proline plays a significant role in promoting DKP formation, particularly when it is located at the C-terminus or in the penultimate position of the growing peptide chain. acs.orgnih.goviris-biotech.deindiana.eduresearchgate.netpeptide.com

C-terminal Proline: Peptides with C-terminal proline residues are highly susceptible to DKP formation due to the inherent basicity of proline's secondary amine group, which enhances its nucleophilicity. iris-biotech.de

Penultimate Proline: When proline is the penultimate amino acid (i.e., the second amino acid from the N-terminus), the intramolecular pathway for DKP formation becomes especially prominent. acs.orgnih.gov Density functional theory (DFT) calculations have shown that a penultimate proline can stabilize the transition state during Fmoc decomposition through a C-H···π interaction. This stabilization makes these peptides more prone to cascade-deprotection reactions. acs.orgnih.govdigitellinc.comresearchgate.net Furthermore, the strong basicity of the penultimate proline's amine group reduces the energy difference between cis- and trans-conformers of the peptide bond, with cis-conformers being more prone to self-deprotection and DKP formation. acs.org

DKP formation can also occur during the post-coupling aging of the peptide-resin, even in the absence of piperidine, when the resin is exposed to common SPPS solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile (B52724) (ACN). acs.orgnih.govdigitellinc.comresearchgate.net This reaction can exhibit autocatalytic behavior, where the DKP byproduct itself promotes further desXaaXaa (double amino acid deletion) impurity formation. acs.orgnih.gov Certain amino acid sequences, such as Gly-Pro, are more susceptible to DKP formation than Pro-Gly, attributed to a more favorable conformation and greater fixation of atoms in the Gly-Pro peptide ester. acs.orgnih.gov Other sequences known to be sensitive include Val-Pro, Pro-Pro, and Ala-Pro. acs.orgnih.gov

Impact of Reaction Conditions and Amino Acid Sequence

The extent of DKP formation is significantly influenced by both reaction conditions and the specific amino acid sequence.

Impact of Reaction Conditions:

Base and Deprotection: Piperidine, commonly used for Fmoc deprotection, is a highly efficient catalyst for DKP formation. acs.orgnih.govnih.gov The alkaline conditions necessary for Fmoc removal increase the nucleophilicity of amines, thereby promoting DKP formation. iris-biotech.de Studies have demonstrated a direct correlation between DKP formation and both deprotection time and piperidine concentration. acs.orgnih.gov

Solvent: DKP formation can proceed during post-coupling hold times in solvents like DMF, DMSO, NMP, and ACN, even without the presence of a strong base. acs.orgnih.govdigitellinc.comresearchgate.net

Temperature: Lower storage temperatures for peptide intermediates have been shown to markedly improve their stability against DKP degradation pathways. acs.orgnih.gov

pH: The rate of DKP formation is highly dependent on pH. The unprotonated form of the N-terminal amino group is more reactive, and the reaction rate is influenced by its degree of ionization. For instance, Phe-Pro-DKP is stable within a pH range of 3-8, but undergoes hydrolysis to the dipeptide under more acidic (pH < 3) or basic (pH > 8) conditions. acs.orgnih.gov

Aging/Hold Time: Extended hold times of the Fmoc-peptide-resin intermediate in DMF after coupling can lead to substantial self-deprotection and subsequent DKP formation. acs.orgnih.govdigitellinc.com

Impact of Amino Acid Sequence: DKP formation is a highly sequence-dependent side reaction. acs.orgnih.govacs.orgiris-biotech.denih.gov

Peptide sequences containing proline or glycine (B1666218) at either the first or second position are particularly susceptible. acs.orgnih.gov

The Gly-Pro sequence is more prone to DKP formation compared to Pro-Gly. acs.orgnih.gov

Other sequences that exhibit high sensitivity to DKP formation include Val-Pro, Pro-Pro, and Ala-Pro. acs.orgnih.gov

Peptides with a penultimate proline residue are notably vulnerable to instability and DKP formation. acs.orgnih.govresearchgate.netdigitellinc.com

Table 1 illustrates the relative stability of different peptide intermediates with proline in the penultimate position, highlighting their susceptibility to DKP formation over time in DMF.

Table 1: Stability of Peptide Intermediates with Penultimate Proline in DMF acs.org

Peptide IntermediateDesXaaXaa Formation after 650 h (%)
Fmoc-Pro37-resin80
Fmoc-Pro36-resin25
Fmoc-Ala35-resin15
Fmoc-Gly30-resin5

Strategies to Mitigate DKP Formation

Several strategies have been developed to minimize or prevent DKP formation during Fmoc-Pro-Wang resin-based SPPS.

Mild Deprotection Conditions: Employing milder conditions for Fmoc deprotection can effectively reduce DKP formation. acs.orgnih.gov

Alternative Fmoc-Removal Reagents:

A highly effective strategy involves replacing the conventional 20% piperidine/DMF solution with a mixture of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine (B1678402) in NMP. This alternative significantly reduces DKP formation and can also enhance Fmoc-removal kinetics. acs.orgnih.gov

Using 50-60% morpholine (B109124) in DMF has been shown to efficiently remove Fmoc, minimize DKP formation, and nearly eliminate aspartimide formation. researchgate.net

While tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been explored, it can lead to slower Fmoc-removal kinetics. acs.orgiris-biotech.de DBU used alone may result in undesired Nα-fluorenylmethylation due to unquenched dibenzofulvene byproduct. acs.org

Table 2 demonstrates the impact of different Fmoc-removal conditions on DKP formation.

Table 2: Effect of Fmoc-Removal Conditions on DKP Formation acs.org

Fmoc-Removal SolutionDKP Formation (%)
20% Piperidine/DMF13.8
5% Piperidine/DMF12.2
5% Piperidine/Toluene11.7
5% Piperazine/DMF<4
5% Piperazine/NMP<4
2% DBU, 5% Piperazine/NMPDrastic Reduction

Dipeptide Building Blocks: Incorporating dipeptide building blocks instead of single amino acids for DKP-sensitive sequences can bypass the problematic dipeptide-resin intermediate, thereby avoiding or minimizing DKP formation. acs.orgnih.goviris-biotech.depeptide.com

Resin Selection:

For peptides with proline as one of the first two amino acids, utilizing 2-chlorotrityl chloride resin (CTC resin) is preferred. The steric bulk of the 2-chlorotrityl moiety physically inhibits DKP formation. CTC resin also allows for milder cleavage conditions, further contributing to reduced DKP. nih.govpeptide.com

Trityl-based resins (e.g., NovaSyn® TGT resin, NovaPEG Trt) are highly recommended for peptides with C-terminal Gly, Pro, Met, and Trp residues. The loading of amino acids onto these supports does not require activation of the Fmoc-amino acid carboxyl group, preventing racemization and dipeptide formation. The steric bulk of the trityl linker also contributes to reduced DKP formation. sigmaaldrich.com

N-Trityl Protected Amino Acid: An alternative approach involves coupling an N-trityl protected amino acid at the second position, followed by the removal of the trityl group with dilute trifluoroacetic acid (TFA). peptide.com

Additives and Scavengers:

The inclusion of Oxyma (B123771) additives has been shown to improve the stability of peptide intermediates against DKP degradation. acs.orgnih.govresearchgate.net

Adding 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can help suppress DKP formation. peptide.com

Temperature Control: Maintaining lower storage temperatures for peptide intermediates can enhance their stability and reduce DKP degradation. acs.orgnih.gov

Alternative Protecting Groups: Research has identified alternative Fmoc protection strategies, such as the use of Bsmoc-protected amino acids, which have been effective in eliminating DKP byproducts. acs.orgnih.govresearchgate.net

Side Reactions during Acidolytic Cleavage

The final acidolytic cleavage step, typically performed with trifluoroacetic acid (TFA), is critical for detaching the peptide from the resin and removing side-chain protecting groups. However, this process can generate highly reactive cationic species that lead to undesirable alkylation of acid-sensitive amino acid residues. thermofisher.comsigmaaldrich.comvapourtec.com

Alkylation of Acid-Sensitive Residues (e.g., Tryptophan, Tyrosine)

During TFA-mediated cleavage, various protecting groups (e.g., tert-butyl (tBu), 2,2,5,7,8-pentamethylchroman-6-ylsulfonyl (Pmc)) and the resin linker itself can generate highly reactive carbocations. These electrophilic species can then react with and modify the nucleophilic side chains of certain amino acids, including Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys). thermofisher.comsigmaaldrich.comvapourtec.com

Tryptophan Alkylation: The indole (B1671886) ring of tryptophan is particularly susceptible to alkylation by t-butyl cations and other electrophilic species generated during cleavage. thermofisher.comsigmaaldrich.comresearchgate.netsigmaaldrich.comresearchgate.netresearchgate.net Alkylation can also originate from the linker molecule of the resin, especially with Wang resin, potentially leading to the reattachment of the cleaved peptide to the support. sigmaaldrich.comthermofisher.comsigmaaldrich.comresearchgate.netresearchgate.net For example, tert-butylation of free tryptophan can yield highly substituted products such as 2,5,7-tri-tert-butyltryptophan. researchgate.net This side reaction can occur irrespective of the scavenger used or the position of the tryptophan residue in the sequence, unless it is at the C-terminus. researchgate.net Prolonged exposure to acidic conditions can further exacerbate tryptophan modification. thermofisher.comsigmaaldrich.com Additionally, sulfonation of tryptophan can occur due to products formed during the cleavage of arginine residues protected with groups like 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr), Pmc, or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). sigmaaldrich.com

Tyrosine Alkylation: Tyrosine residues are prone to alkylation by benzyl (B1604629) and t-butyl cations during the cleavage process. vapourtec.comsigmaaldrich.com

Cysteine Alkylation: The thiol group of cysteine can undergo S-tert-butylation when exposed to t-butyl cations derived from protecting groups. sigmaaldrich.comacs.org

Methionine Alkylation: Methionine can be alkylated by cations generated from the resin linker during cleavage. sigmaaldrich.comsigmaaldrich.com Furthermore, the oxidation of methionine to its sulfoxide form is a frequently observed side reaction. iris-biotech.depeptide.comsigmaaldrich.com

Incomplete Reactions and Truncated Sequences

In this compound-based SPPS, incomplete reactions are a primary source of impurity formation, leading to the generation of truncated peptide sequences. These "failure sequences" lack one or more amino acid residues that should be present in the target peptide umweltprobenbank.defishersci.nl. The mechanisms contributing to incomplete reactions are multifaceted and can occur at various stages of the synthesis cycle.

A significant cause is the incomplete removal of the Fmoc protecting group from the growing peptide chain umweltprobenbank.defishersci.ca. If the Fmoc group is not fully deprotected, the subsequent amino acid coupling cannot proceed efficiently at all reactive sites, resulting in peptide chains that are shorter than intended umweltprobenbank.defishersci.ca. This issue can be particularly pronounced in the synthesis of longer peptides, where incomplete deprotection may still occur despite using high concentrations of deprotecting agents like piperidine and even with repeated treatments umweltprobenbank.de.

Similarly, inefficient coupling reactions contribute directly to truncated sequences fishersci.nlfishersci.ca. When the incoming activated Fmoc-amino acid does not fully react with all available deprotected amino groups on the resin, unreacted sites remain. These unreacted sites can then be capped (intentionally blocked to prevent further elongation) or, if not capped, can lead to the formation of sequences missing the coupled amino acid in subsequent steps umweltprobenbank.defishersci.nl. Inefficient loading of the initial amino acid onto the resin can also result in C-terminal deletion impurities umweltprobenbank.de.

Another notable source of truncated sequences, particularly relevant when proline is involved, is the formation of diketopiperazines (DKPs) laballey.comguidetopharmacology.org. DKPs are cyclic dipeptides that can form, especially when the C-terminal amino acid is proline, due to the nucleophilicity of the deprotected amino group attacking the penultimate amide bond laballey.com. This intramolecular cyclization can lead to the premature cleavage of the peptide from the Wang resin, as the growing peptide chain is anchored via an ester bond to this resin laballey.com. Studies have shown that DKP formation can occur during the Fmoc-deprotection reaction and even during post-coupling aging, especially with peptide intermediates containing a penultimate proline residue guidetopharmacology.orgsci-toys.com. This self-deprotection and subsequent DKP formation can occur in common SPPS solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methylpyrrolidone (NMP), and acetonitrile (ACN) without the addition of a base guidetopharmacology.orgsci-toys.com.

The presence of truncated sequences significantly complicates the purification of the desired peptide, as these impurities often possess similar physicochemical properties to the target product umweltprobenbank.de. Strategies to mitigate incomplete reactions include monitoring coupling completeness using tests like the Kaiser test and applying capping procedures to terminate unreacted sequences umweltprobenbank.de. The use of pseudoproline dipeptides has also been explored to improve coupling efficiency and address aggregation phenomena that hinder reaction progress fishersci.cajkenterprises.com.pk.

Racemization of Amino Acids During Coupling

Racemization, the conversion of an L-amino acid to its D-enantiomer, is a critical side reaction in SPPS that can compromise the biological activity and purity of the final peptide product. In this compound-based synthesis, racemization primarily occurs during the activation and coupling steps of amino acids to the growing peptide chain wikipedia.orgciteab.com.

The initial loading of the C-terminal Fmoc-amino acid onto the Wang resin is particularly susceptible to racemization wikipedia.org. When using traditional coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of catalysts like 4-dimethylaminopyridine (B28879) (DMAP), varying degrees of racemization can occur wikipedia.org. This is especially problematic for certain amino acids, with cysteine (Cys) and histidine (His) derivatives being highly prone to enantiomerization under the forcing conditions typically employed for esterification to benzyl alcohol-type linkers like Wang resin jkenterprises.com.pknih.gov.

The mechanism often involves the formation of an oxazolone (B7731731) intermediate (azlactone) from the activated Fmoc-amino acid. The α-proton of this oxazolone is acidic and can be readily abstracted by a base, leading to epimerization at the α-carbon and subsequent racemization nih.gov. This results in the incorporation of the undesired D-amino acid into the peptide sequence.

To minimize racemization, several approaches have been developed:

Choice of Linker: Trityl-type linkers, such as 2-chlorotrityl resin, are often recommended for C-terminal amino acids prone to racemization (e.g., Cys, His, Gly, Pro, Met, Trp) jkenterprises.com.pkwikipedia.org. The loading onto these resins does not necessitate activation of the Fmoc-amino acid carboxyl group, thereby significantly reducing or eliminating racemization and dipeptide formation jkenterprises.com.pk.

Optimized Coupling Reagents and Conditions: While DCC/DMAP can induce racemization, alternative protocols exist. For instance, the use of 2,4,6-mesitylenesulfonyl-3-nitro-1,2,4-triazolide (MSNT) in the presence of 1-methylimidazole (B24206) (MeIm) has been reported to achieve high yields with minimal racemization and dipeptide formation during the esterification of Fmoc-protected amino acids to hydroxyl-functionalized supports nih.gov.

Pre-loaded Resins: The use of pre-loaded this compound, which undergoes synthesis testing to determine impurities like racemization, aims to provide a more controlled and less racemization-prone starting material for peptide synthesis jkenterprises.com.pk. Furthermore, specific protocols for racemization-free loading of Fmoc-amino acids to Wang resin using benzyloxybenzyl chloride resin have been developed to address this issue nih.gov.

Despite these advancements, racemization remains a persistent challenge, particularly for sensitive amino acids and when non-standard coupling conditions are employed. Careful selection of the resin, coupling reagents, and reaction conditions is paramount to control and minimize racemization during this compound-based SPPS.

Optimization and Advanced Strategies for Fmoc Pro Wang Resin Applications

Influence of Resin Characteristics on Synthesis Performance

Effect of Resin Substitution Levels

Resin loading, or substitution level, is defined as the number of reactive sites per gram of resin. altabioscience.com This parameter plays a critical role in dictating the efficiency and purity of the synthesized peptide. While high loading values can theoretically lead to higher synthesis efficiency and greater quantities of peptide per synthetic effort, they can also exacerbate intra- and intermolecular interactions, particularly for longer or more challenging peptide sequences. altabioscience.combiotage.com

Conversely, lower resin loading is often preferred for the synthesis of difficult peptides, as it helps to mitigate aggregation and interchain entanglement during peptide elongation. altabioscience.combiotage.combiotage.com For instance, a study demonstrated that synthesizing an 18-amino acid amphipathic peptide on Fmoc-Gly-Wang polystyrene resin with a 0.7 mmol/g loading resulted in a crude purity of approximately 67%. biotage.com By decreasing the loading level, the crude purity significantly improved to about 89%. biotage.com

Commercially available Fmoc-Pro-Wang resins typically offer substitution levels ranging from 0.2 to 0.8 mmol/g, with some specific products ranging from 0.4 to 0.8 mmol/g. sigmaaldrich.comcd-bioparticles.comdergipark.org.tr The quality of preloaded Wang resins is also paramount, especially regarding the complete capping of any remaining hydroxyl groups after the initial amino acid loading, as uncapped sites can lead to the formation of truncated peptide sequences in subsequent synthesis steps. researchgate.net

Table 1: Influence of Resin Loading on Peptide Purity

Resin Type (Preloaded)Loading Level (mmol/g)Peptide LengthCrude Purity (%)Reference
Fmoc-Gly-Wang PS0.718 amino acids~67 biotage.com
Fmoc-Gly-Wang PSLower than 0.718 amino acids~89 biotage.com

Role of Particle Size and Resin Swelling Behavior

Particle Size: The particle size of Wang resin is a significant factor influencing its performance in SPPS. Smaller resin particles possess a higher surface area-to-volume ratio, which contributes to improved swelling and enhanced penetration of solvents and diffusion of reagents into the resin beads. altabioscience.com This, in turn, can lead to faster and more complete coupling reactions, a benefit particularly pronounced when synthesizing longer peptides or those with sterically hindered residues. altabioscience.com However, a practical consideration is that very small particle sizes can prolong filtration times and pose handling challenges for automated synthesis systems, necessitating careful optimization. altabioscience.com For optimal peptide synthesis, common resin particle sizes range from 100-200 mesh to 200-400 mesh. altabioscience.com Fmoc-Pro-Wang resin is typically available in the 100-200 mesh range. sigmaaldrich.comcd-bioparticles.comcd-bioparticles.com

Resin Swelling Behavior: Resin swelling is a critical physical property, as the reaction kinetics in SPPS are largely diffusion-controlled. iris-biotech.dersc.org A resin that swells more effectively allows for a higher diffusion rate of reagents into the core of the matrix, resulting in shorter reaction times and more complete chemical conversions. iris-biotech.de For the synthesis of large molecules, adequate swelling ensures sufficient space for the growing peptide chain, thereby minimizing undesirable peptide aggregation. biotage.comiris-biotech.de

The degree of crosslinking within the resin, typically determined by the percentage of divinylbenzene (B73037) (DVB), directly influences swelling. Lower crosslinking (e.g., 1% DVB) generally leads to superior swelling and better accessibility for reagents. altabioscience.comiris-biotech.de However, it is important to note that excessively high swelling (e.g., >4.0 mL/g) can paradoxically reduce synthesis efficiency by requiring larger solvent volumes and limiting the amount of peptide that can be built per unit volume of the SPPS reactor. unibo.it

Polystyrene-based resins, including Wang resin, are inherently hydrophobic, which can sometimes encourage the growing peptide to interact undesirably with the resin matrix. biotage.com In contrast, polyethylene (B3416737) glycol (PEG)-grafted resins, such as ChemMatrix®, are more hydrophilic and exhibit improved swelling properties in a wider range of solvents, which helps to reduce aggregation effects. biotage.comsigmaaldrich.com Wang-ChemMatrix® resin, for example, demonstrates superior swelling in both dimethylformamide (DMF) and imidazolium-based ionic liquids. chemrxiv.org The choice of solvent also significantly impacts swelling; for instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to induce significantly higher swelling capacities in certain resin types compared to traditional DVB-crosslinked polystyrene resins. rsc.org

Enhanced Coupling Protocols

Optimizing coupling protocols is fundamental to achieving high yields and purities in this compound-based peptide synthesis. This involves careful selection of activating reagents and, increasingly, the adoption of advanced techniques like microwave-assisted synthesis.

Selection of Optimal Activating Reagents and Additives

The formation of the amide bond between the incoming Fmoc-amino acid and the growing peptide chain on the Wang resin is a critical step. Standard coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). altabioscience.com In solid-phase synthesis, DIC is generally preferred over DCC because its urea (B33335) byproduct is more soluble in common SPPS solvents, preventing precipitation issues. peptide.com

To mitigate racemization, a common side reaction during carbodiimide (B86325) activation, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed. peptide.com Other highly efficient coupling reagents that minimize racemization include uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). peptide.com Newer reagents based on the Oxyma (B123771) scaffold, such as COMU, have also shown advantages over traditional benzotriazole-based reagents. csic.es When coupling the first amino acid to the hydroxyl-functionalized Wang resin, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is typically used. altabioscience.com However, it is crucial to limit the amount of DMAP, as excessive quantities can induce undesirable levels of racemization. peptide.com

Microwave-Assisted Peptide Synthesis on Wang Resin

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful strategy to enhance the efficiency and purity of peptide synthesis on Wang resin. Microwave irradiation dramatically accelerates reaction rates, leading to significant reductions in synthesis times and often an increase in crude peptide purity. luxembourg-bio.comrsc.orgbiotage.com This acceleration is primarily attributed to the rapid, uniform, and controlled heating provided by microwave energy, which heats the entire reaction mixture immediately, unlike conventional heating methods. biotage.com

Novel Solvent Systems and Green Chemistry Approaches

The traditional reliance on hazardous organic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) in SPPS has prompted a significant shift towards novel solvent systems and green chemistry approaches. These efforts aim to minimize environmental impact, reduce waste generation, and improve safety without compromising synthesis efficiency. openaccesspub.orgtandfonline.comacs.orglu.se

One promising green solvent is 2-methyltetrahydrofuran (2-MeTHF) . It has been identified as a viable, greener alternative for the initial loading of protected amino acids onto Wang resin, demonstrating comparable loading amounts to DCM while maintaining acceptable levels of racemization and dipeptide formation. acs.org Furthermore, 2-MeTHF can effectively replace diethyl ether and tert-butyl methyl ether in the peptide precipitation step following global deprotection. acs.org Its versatility extends to being a suitable universal solvent for all steps of SPPS, including Fmoc deprotection, coupling, and washing. rsc.org

Another effective green solvent mixture is a 75:25 ratio of Anisole/N-octyl-2-pyrrolidone (NOP) . This mixture has been shown to be a valid alternative to standard DMF, capable of solubilizing all Fmoc amino acids and exhibiting good swelling properties for Wang polystyrene (PS) resins. tandfonline.com Comparative studies have demonstrated that peptides synthesized on Wang PS resin using the Anisole/NOP mixture achieved higher purity values compared to those synthesized in DMF. tandfonline.com

Ionic Liquids (ILs) represent another innovative approach in green SPPS. Polystyrene resins incorporating ionic liquids have been developed to enhance resin swelling properties and improve the coupling efficiency of the first amino acid, which is particularly beneficial for the synthesis of highly hydrophobic peptides. researchgate.netgoogle.comnih.gov Wang-ChemMatrix® resin, for instance, exhibits superior swelling when exposed to imidazolium-based ionic liquids. chemrxiv.org The physicochemical properties of these IL resins can be further optimized by varying the associated anions. researchgate.netgoogle.com

The development and adoption of such green solvent systems are crucial given the documented health risks associated with traditional solvents, such as DCM being a suspected carcinogen and DMF posing risks to fertility. lu.se The ongoing rise in demand for peptide manufacturing underscores the urgent need for more sustainable and safer synthetic methodologies. lu.se

Table 2: Comparison of Green Solvent Mixtures for SPPS on Wang PS Resin

Solvent MixtureSwelling Property for Wang PS ResinSolubility of Fmoc Amino AcidsPeptide Purity (Example: Aib-enkephalin)Reference
Anisole/NOP (75:25)GoodSolubilizes allHigher than DMF (e.g., 73.2% vs 13.5%) unibo.ittandfonline.com
2-MeTHFSignificantly higher for DEG-PS Wang resinSuitable for all stepsAcceptable racemization, dipeptide formation rsc.orgacs.org
DMF (Standard)GoodStandardLower (e.g., 13.5%) unibo.ittandfonline.com

Note: The purity data for Anisole/NOP is specifically from a study comparing it to DMF for Aib-enkephalin synthesis on PS-Wang-OH resin. unibo.ittandfonline.com

Alternative Nα-Protecting Groups for Proline-Containing Peptides

In Fmoc-based solid-phase peptide synthesis (SPPS), the 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as the standard Nα-protecting group, removed by a base-catalyzed β-elimination reaction, typically using piperidine (B6355638). However, the synthesis of peptides containing proline, especially at or near the C-terminus, presents specific challenges due to the propensity for diketopiperazine (DKP) formation. This side reaction, which involves the intramolecular cyclization of a dipeptide, can lead to significant loss of product, rendering resins like Wang resin unsuitable in certain scenarios chempep.comneobioscience.com.

To mitigate DKP formation and other issues associated with the standard Fmoc strategy, alternative Nα-protecting groups have been explored. These alternatives aim to provide orthogonal deprotection strategies or to sterically hinder the cyclization process.

Trityl (Trt) : The trityl group can serve as an alternative Nα-protecting group. It is acid-labile and can be removed with a weak acid, followed by in situ neutralization during the subsequent coupling step with a weak base such as diisopropylethylamine (DIEA/DIPEA) neobioscience.com. This approach bypasses the strong basic conditions that favor DKP formation.

Allyloxycarbonyl (Alloc) : Alloc is another Nα-protecting group that offers orthogonal deprotection. It can be selectively removed in the presence of standard Fmoc- and tert-butyl (tBu)-based protecting groups by treatment with a palladium(0) catalyst, such as Pd(Ph3P)4, in a mixture of chloroform, acetic acid, and N-methylmorpholine (NMM) nih.gov. This orthogonal cleavage provides flexibility in synthetic schemes, particularly for branched or cyclic peptides.

p-Nitrobenzyloxycarbonyl (pNZ) : The pNZ group has been investigated as an alternative Nα-protecting group to circumvent the base-directed deblocking of Fmoc advancedchemtech.com. While effective in suppressing DKP formation, the compatibility of such strategies with conventional Fmoc-chemistry-based peptide synthesis, especially for industrial-scale production, can be a limiting factor advancedchemtech.com.

2-(4-Nitrophenylsulfonyl)ethoxycarbonyl (Nsc) : The Nsc group is a hydrophilic Nα-protecting group that can be cleaved by mild solutions of 2% hydrazine (B178648) hydrate (B1144303) or 2% hydroxylamine (B1172632) in dimethylformamide (DMF) within short reaction times nih.gov. Nsc-amino acids are particularly suitable for automated synthesizers where amino acids are stored in solution, and for the incorporation of residues prone to racemization, such as cysteine and histidine nih.gov. Their hydrophilicity also makes them useful for preparing protected peptides in convergent SPPS strategies nih.gov.

Despite the effectiveness of these alternative protecting groups in suppressing side reactions like DKP formation, their broader adoption can be limited by compatibility with established Fmoc protocols and the availability of suitable building blocks advancedchemtech.com. A complementary strategy to address DKP formation, especially with C-terminal prolines, involves the use of preformed dipeptide building blocks, which avoids the problematic dipeptide-resin intermediate stage neobioscience.comadvancedchemtech.com.

Pseudoproline Derivatives for Difficult Sequences

The synthesis of long, complex, or aggregation-prone peptides often encounters significant hurdles such as poor solubility, incomplete coupling reactions, and low yields due to the formation of undesirable secondary structures like β-sheets sigmaaldrich.com. Pseudoproline (ψ-Pro) derivatives have emerged as a powerful and transformative tool in Fmoc-based SPPS to overcome these challenges sigmaaldrich.com.

Pseudoproline dipeptides are artificially created dipeptides derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, which are reversibly protected as five-membered oxazolidine (B1195125) (for Ser/Thr) or thiazolidine (B150603) (for Cys) rings sigmaaldrich.com. These cyclic structures mimic the conformational properties of natural proline, hence their designation as "pseudoprolines" sigmaaldrich.com.

Mechanism of Action

The primary role of pseudoproline dipeptides is to disrupt the formation of secondary structures, particularly β-sheet aggregates, during peptide synthesis sigmaaldrich.com. Their mechanism of action can be summarized as follows:

Conformational Disruption : The oxazolidine or thiazolidine ring within the pseudoproline moiety imposes a "kink" in the peptide backbone, similar to the cyclic structure of proline . This conformational constraint favors cis-amide bond formation over trans, thereby disrupting interchain hydrogen bonding that is responsible for β-sheet aggregation sigmaaldrich.com.

Enhanced Solubility : By preventing aggregation, pseudoprolines significantly improve the solvation of the growing peptide chain in common SPPS solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) . This enhanced solubility facilitates more efficient coupling and deprotection reactions, especially for hydrophobic or aggregation-prone sequences .

Improved Coupling Efficiency : Reduced aggregation ensures better exposure of the N-terminal amino group of the growing peptide chain, leading to more efficient acylation and higher yields of purer crude products .

Temporary Protection : Pseudoprolines serve as temporary side-chain protection for Ser, Thr, and Cys residues sigmaaldrich.com. The pseudoproline moiety is stable under standard Fmoc SPPS conditions but is readily cleaved with trifluoroacetic acid (TFA) during the final deprotection step, regenerating the native amino acid sequence .

Utility for Difficult Sequences

Pseudoproline dipeptides have been extensively validated for their utility in synthesizing challenging peptides, including long peptides, cyclic peptides, and sequences with high aggregation propensity sigmaaldrich.com. Their incorporation can lead to substantial improvements in synthetic efficiency and product quality.

Increased Yields : The introduction of a single pseudoproline can increase product yields by up to 10-fold in highly aggregated sequences . This significantly reduces the need for costly resynthesis .

Synthesis of Intractable Peptides : Pseudoprolines have proven instrumental in the successful synthesis of peptides that were previously difficult or impossible to obtain through standard Fmoc SPPS methods sigmaaldrich.com. For instance, the 37-residue human amylin (hAmylin) and its amyloidogenic 8-37 fragment were successfully synthesized with high yields using pseudoproline dipeptides, whereas standard Fmoc methods yielded only traces of the desired product . Similarly, RANTES (24-91), a 68-amino-acid chemokine known for its high aggregation propensity, was synthesized efficiently by combining pseudoproline dipeptides with PEG-based ChemMatrix resin .

Prevention of Side Reactions : Pseudoproline derivatives can also help prevent aspartimide formation, a common side reaction in SPPS, particularly in aspartic acid-containing sequences.

Facilitating Cyclization : The "kink" induced by pseudoprolines in linear peptides can facilitate head-to-tail peptide cyclization by increasing the population of conformers where the N- and C-termini are in close proximity, thereby enhancing reaction rates.

Synthesis and Application in SPPS

Pseudoproline dipeptides are typically introduced as preformed dipeptide building blocks, such as Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH sigmaaldrich.com. This approach is preferred because coupling amino acids to the N-terminus of a pseudoproline can be sterically hindered, leading to lower coupling yields sigmaaldrich.com. However, recent research has explored the possibility of using pseudoproline monomers as individual amino acids, offering increased flexibility in synthesis, although this may require optimized acylation protocols, elevated temperatures, or microwave-assisted heating to ensure complete acylation.

The preparation of pseudoproline dipeptides generally involves reacting a dipeptide unit where the hydroxyl group of serine or threonine (or thiol of cysteine) reacts with an aldehyde or ketone (e.g., acetone (B3395972) or formaldehyde) to form the cyclic oxazolidine or thiazolidine ring sigmaaldrich.com. These building blocks are designed for seamless integration into automated SPPS protocols, ensuring ease of use and reproducibility . The temporary nature of the pseudoproline moiety ensures that the native peptide sequence is regenerated upon final cleavage and deprotection with TFA sigmaaldrich.com.

Comparative Studies of Fmoc Pro Wang Resin with Other Solid Supports

Comparison with Acid-Labile Resins for C-Terminal Acids (e.g., 2-Chlorotrityl Resin, BAL Resin)

Wang resin, including Fmoc-Pro-Wang resin, is characterized by its stable peptide-resin anchorage. wikipedia.org Peptides synthesized on Wang resin are typically cleaved using concentrated trifluoroacetic acid (TFA), such as 50% TFA in dichloromethane (B109758) (DCM) or 95% TFA/TIS/H2O cocktails. guidetopharmacology.orgwikipedia.org This cleavage process simultaneously liberates the peptide from the resin and removes most acid-labile side-chain protecting groups, resulting in a globally deprotected peptide. guidetopharmacology.orgwikipedia.org A significant challenge with Wang resin, particularly when loading the first amino acid, is the potential for racemization and diketopiperazine (DKP) formation. guidetopharmacology.orgwikipedia.orgjkenterprises.com.pklaballey.comwikipedia.org This is especially problematic for peptides with C-terminal glycine (B1666218), proline, methionine, or tryptophan residues. guidetopharmacology.orgjkenterprises.com.pklaballey.com To mitigate these issues, chemists often opt to purchase Wang resin pre-loaded with the first amino acid. guidetopharmacology.org

In contrast, 2-Chlorotrityl (2-ClTrt) resin offers a distinct advantage due to its increased steric bulk, which effectively minimizes racemization during the initial amino acid coupling. guidetopharmacology.org A key feature of 2-ClTrt resin is its extreme acid lability, allowing peptides to be cleaved under very mild conditions, such as 1-3% TFA in acetic acid or 20% hexafluoroisopropanol (HFIP) in DCM. guidetopharmacology.orglaballey.comnih.gov This mild cleavage enables the isolation of fully protected peptide fragments, which is highly beneficial for convergent synthesis strategies or subsequent solution-phase modifications. guidetopharmacology.orgfishersci.besci-toys.comfishersci.be 2-ClTrt resin is particularly recommended for peptides containing C-terminal cysteine, histidine, proline, methionine, or tryptophan, as it significantly reduces racemization and DKP formation. guidetopharmacology.orglaballey.comwikipedia.orgnih.govfishersci.nl However, 2-ClTrt resin may be less suitable for the synthesis of very long peptides (e.g., greater than 20 residues) due to concerns about premature cleavage or suboptimal swelling characteristics during chain assembly. jkenterprises.com.pk

BAL (Backbone Amide Linker) resin represents another approach for C-terminal acid peptides. With BAL resin, the peptide is anchored to the resin via a backbone amide group rather than the C-terminal carboxylic acid. fishersci.comnih.gov The C-terminal is protected as an ester during synthesis and is deprotected and modified subsequently. fishersci.com This strategy forms a robust amide bond with the first amino acid, maintaining stability throughout the synthetic process and preventing premature peptide release. nih.gov BAL resin aims to circumvent the drawbacks associated with both Wang and 2-ClTrt resins for difficult C-terminal carboxylic acid peptides. nih.gov A primary limitation of BAL resin has been the complexity involved in its preparation. nih.gov

The comparative characteristics of Wang resin and acid-labile resins are summarized in Table 1.

Table 1: Comparison of Wang Resin with Acid-Labile Resins for C-Terminal Acids

FeatureWang Resin (Fmoc-Pro-Wang)2-Chlorotrityl (2-ClTrt) ResinBAL Resin
C-Terminal Product Carboxylic acidCarboxylic acidCarboxylic acid
Cleavage Conditions Concentrated TFA (e.g., 50% TFA/DCM, 95% TFA/TIS/H2O) guidetopharmacology.orgwikipedia.orgMild acid (e.g., 1-3% TFA, AcOH/TFE/DCM, 20% HFIP/DCM) guidetopharmacology.orglaballey.comnih.govfishersci.beConcentrated TFA nih.gov
Product Protection Globally deprotected guidetopharmacology.orgFully protected peptide fragments possible guidetopharmacology.orgsci-toys.comfishersci.beGlobally deprotected nih.gov
First AA Loading Prone to racemization/DKP formation guidetopharmacology.orgwikipedia.orgjkenterprises.com.pklaballey.comwikipedia.orgMinimized racemization/DKP formation guidetopharmacology.orglaballey.comwikipedia.orgfishersci.benih.govAnchoring via backbone amide, stable nih.gov
Suitability for Long Peptides Generally good nih.govMay be less suitable for very long peptides (<20 residues) jkenterprises.com.pkRobust for difficult C-terminal peptides nih.gov

Comparison with Amide-Generating Resins (e.g., Rink Amide Resin)

This compound is specifically designed for the synthesis of peptides that terminate with a free carboxylic acid. nih.govfishersci.ca The cleavage of peptides from Wang resin, as noted, typically requires strong acid treatment, leading to the simultaneous deprotection of side chains. guidetopharmacology.orgwikipedia.org

In contrast, amide-generating resins are utilized when the desired peptide product requires a C-terminal amide functionality. The most commonly employed resin for this purpose in Fmoc chemistry is Rink Amide resin. guidetopharmacology.org A key advantage of Rink Amide resin is the straightforward attachment of the first amino acid via a simple amide bond, which mirrors the subsequent amide bond formations during peptide elongation, simplifying the synthesis process. guidetopharmacology.org Similar to Wang resin, Rink Amide resin generally requires concentrated TFA for complete peptide cleavage, resulting in global deprotection of standard side-chain protecting groups. guidetopharmacology.org However, higher concentrations of TFA can sometimes lead to the undesirable cleavage of the Rink linker from the polystyrene resin, producing colored impurities, though this can be minimized with scavengers. cenmed.com

Other amide-generating resins include Sieber Amide resin and PAL (Peptide Amide Linker) resin. Sieber Amide resin is notable for its hyper acid-lability, allowing cleavage with very mild acidic conditions (e.g., 1% TFA in DCM), which yields a fully protected peptide amide. guidetopharmacology.orgcenmed.com This makes it an attractive option for synthesizing protected peptide amides, especially when dealing with sterically bulky amino acids. guidetopharmacology.orgcenmed.com PAL resin is chemically inert and does not produce soluble by-products upon cleavage, making it suitable for side-chain modifications. wikipedia.orgamericanelements.com MBHA (4-Methylbenzhydrylamine) resin is another amide-forming resin, primarily used in Boc chemistry, and requires harsher cleavage conditions such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). wikipedia.orgamericanelements.com

The comparison between Wang resin and amide-generating resins is presented in Table 2.

Table 2: Comparison of Wang Resin with Amide-Generating Resins

FeatureWang Resin (Fmoc-Pro-Wang)Rink Amide ResinSieber Amide Resin
C-Terminal Product Carboxylic acid nih.govfishersci.caAmide guidetopharmacology.orgAmide guidetopharmacology.org
First AA Loading Ease Moderate (racemization risk) guidetopharmacology.orgwikipedia.orgEasy (simple amide bond) guidetopharmacology.orgEasy
Cleavage Conditions Concentrated TFA guidetopharmacology.orgwikipedia.orgConcentrated TFA guidetopharmacology.orgMild acid (e.g., 1% TFA) guidetopharmacology.orgcenmed.com
Product Protection Globally deprotected guidetopharmacology.orgGlobally deprotected guidetopharmacology.orgFully protected peptide amides possible guidetopharmacology.orgcenmed.com

Advantages and Limitations of Wang Resin in Specific Peptide Architectures

Wang resin holds a prominent position as the most widely used resin in solid-phase peptide synthesis, particularly within the Fmoc chemistry framework. nih.govfishersci.ca Its enduring popularity stems from several key advantages:

Broad Compatibility: Wang resin is compatible with a wide array of Fmoc-protected amino acids, including non-standard amino acids and those requiring post-translational modifications (e.g., phosphorylation, glycosylation). nih.gov It also works well with common SPPS solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP). nih.gov

Stable Anchorage and Cleavage: The p-alkoxybenzyl ester linkage of Wang resin provides a stable anchorage for the peptide chain, robust enough to remain intact throughout the sequential addition of amino acids. wikipedia.orgnih.gov Despite this stability, the ester bond can be readily cleaved under moderately acidic conditions (e.g., TFA), ensuring efficient release of the final peptide. nih.gov

C-Terminal Acid Formation: It reliably yields peptides with a free C-terminal carboxylic acid, a common and often desired functionality for biological activity. nih.govfishersci.ca

Efficiency: Its chemical structure allows for streamlined amino acid attachment, contributing to fast and reliable synthesis, even for peptides of varying complexities and lengths. nih.gov

However, Wang resin also presents certain limitations, particularly affecting the synthesis of specific peptide architectures:

Racemization and Diketopiperazine (DKP) Formation: The initial loading of the first amino acid onto Wang resin can be chemically challenging and carries a risk of racemization, especially for C-terminal cysteine and histidine residues. guidetopharmacology.orgwikipedia.orglaballey.comwikipedia.org Furthermore, dipeptides containing C-terminal glycine or proline, when attached to benzyl (B1604629) alcohol-based linkers like Wang, are prone to form diketopiperazines during Fmoc deprotection, leading to significant loss of peptide chains from the support. jkenterprises.com.pklaballey.comnih.gov

Global Deprotection: The concentrated TFA required for cleavage from Wang resin simultaneously removes all acid-labile side-chain protecting groups. guidetopharmacology.orgsci-toys.com This characteristic makes it less ideal for applications requiring protected peptide fragments for further chemical manipulations, such as fragment condensation or cyclization, where selective deprotection is crucial.

Side Reactions with Sensitive Residues: Methionine and tryptophan residues can be susceptible to alkylation by carbocations generated from the linker during the cleavage reaction, potentially leading to reattachment of the peptide to the support or other impurities. laballey.com Undesired cleavage products, such as 4-hydroxymethyl p-hydroxybenzyl ester analogs and back-alkylated products, have also been observed, particularly with tryptophan. fishersci.be

Swelling Issues: Wang resin can exhibit poor swelling in some polar aprotic solvents commonly used in SPPS, sometimes necessitating the use of mixed solvents to ensure proper solvation and reagent accessibility. wikipedia.org

For linear peptides with C-terminal amino acids that are not highly prone to racemization or DKP formation, Wang resin remains a highly effective and widely adopted choice. However, for complex peptide architectures, such as those requiring protected fragments, or peptides with sensitive C-terminal residues like proline, alternative resins like 2-Chlorotrityl resin are often preferred to circumvent the specific limitations of Wang resin.

Development of Novel Resins and Linkers (e.g., OH-BTL Resin)

The continuous evolution of solid-phase peptide synthesis has driven the demand for novel resins and linkers that address the limitations of conventional supports like Wang resin, offering milder cleavage conditions, improved yields, and enhanced purity. The development of "safety-catch" linkers exemplifies this trend, providing linkers that are stable during synthesis but can be selectively activated for cleavage under specific, often milder, conditions. citeab.comnih.gov

A notable advancement in this area is the development of OH-BTL resin . This novel acid-labile resin was specifically designed for the preparation of peptide acids and has demonstrated superior performance compared to Wang resin. fishersci.be Key features of OH-BTL resin include:

Unique Linker Design: It incorporates methoxy (B1213986) groups as the sole activating groups on the phenyl ring and utilizes copper(I)-catalyzed Click chemistry for anchoring the linker to the solid support. fishersci.be

Enhanced Efficiency and Purity: Comparative studies have shown that OH-BTL resin is more acid-stable and generally more efficient for SPPS than Wang resin. fishersci.be For model peptides, OH-BTL resin consistently yielded higher purities and yields compared to Wang resin. fishersci.be For instance, in the cleavage of tryptophan (Trp), OH-BTL resin achieved 100% purity, significantly outperforming Wang resin's 73.6% purity, indicating a reduction in side reactions like back-alkylation. fishersci.be

Superior Peptide Content: Amino acid analysis revealed that the peptide content of the final resin was superior for OH-BTL resin across various peptides.

Other innovations in resin and linker technology include:

4-Methylbenzhydryl Resin: This resin has been proposed as an alternative to Wang resin, particularly to reduce diketopiperazine formation due to its increased steric hindrance. It offers slightly increased acid sensitivity and can serve as an alternative to 2-Chlorotrityl resin for sterically hindered amino acids.

Redox-Sensitive Linkers: These novel linkers allow for peptide cleavage under mild, non-acidic conditions, typically involving a two-step process of reduction followed by base-catalyzed cyclic ether formation. fishersci.be This approach is advantageous for obtaining protected peptides without affecting acid-sensitive side-chain protecting groups. fishersci.be

Knorr Resin: A modification of the Rink linker, Knorr resin incorporates a more stable acetamide (B32628) spacer to prevent unwanted linker cleavage from the polystyrene support. cenmed.com When combined with a 2-Chlorotrityl resin, it can facilitate the cleavage of protected peptide fragments. cenmed.com

Hydrazone Resin: This specialized resin enables the synthesis of peptide hydrazides and is stable under standard Fmoc SPPS conditions. It can tolerate mild acid treatment (e.g., 5% TFA/DCM) for selective removal of acid-labile protecting groups like Mtt. cenmed.com

These ongoing developments underscore the continuous effort in peptide chemistry to overcome synthetic challenges, improve product quality, and expand the scope of accessible peptide architectures.

Analytical and Characterization Techniques in Fmoc Pro Wang Resin Based Spps

On-Resin Monitoring of Reaction Progress

Real-time monitoring of reaction progress is a critical aspect of Solid-Phase Peptide Synthesis (SPPS) to ensure high yields and purity of the final peptide product. In the context of Fmoc-Pro-Wang resin, various analytical techniques are employed to assess the completeness of the Fmoc deprotection and the subsequent amino acid coupling steps directly on the solid support. These methods can be broadly categorized into qualitative color tests and quantitative or semi-quantitative spectroscopic monitoring.

Qualitative Color Tests (Kaiser Ninhydrin (B49086) Test, Chloranil Test)

Qualitative color tests provide a rapid and straightforward visual assessment of the presence or absence of free amino groups on the resin-bound peptide.

The Kaiser Ninhydrin Test is a widely used method for detecting free primary amines in SPPS. springernature.com The test is based on the reaction of ninhydrin with primary amines, which produces an intense blue color, known as Ruhemann's purple. uci.edu A positive test (blue beads) after a coupling step indicates that the reaction is incomplete, and a second coupling may be necessary. Conversely, a negative test (yellow or colorless beads) signifies a successful coupling. However, the Kaiser test is not reliable for detecting secondary amines, such as the N-terminal proline residue on the this compound. springernature.com When the N-terminal amino acid is proline, the Kaiser test yields a less intense red-brown color, which can be ambiguous to interpret. amazonaws.com

Due to the limitations of the Kaiser test with secondary amines, the Chloranil Test is a crucial alternative for monitoring reactions involving proline. amazonaws.comyoutube.com This test is specific for the detection of secondary amines. In the presence of an unprotected proline N-terminus, the resin beads will turn a distinct blue or blue-green color, indicating the presence of the free secondary amine. youtube.comaltabioscience.com A negative result, where the beads remain yellow, signifies that the coupling reaction to the proline residue has gone to completion. altabioscience.com The procedure involves treating a small sample of the resin with a solution of p-chloranil and acetaldehyde (B116499) in dimethylformamide (DMF). youtube.com

Test Target Amine Positive Result (Incomplete Coupling) Negative Result (Complete Coupling) Relevance for this compound
Kaiser Ninhydrin Test Primary AminesIntense blue colorYellow/ColorlessLimited; gives an ambiguous red-brown color for proline. springernature.comamazonaws.com
Chloranil Test Secondary AminesBlue or blue-green colorYellow/ColorlessHighly relevant for confirming complete coupling to the N-terminal proline. amazonaws.comyoutube.com

Spectroscopic Monitoring (e.g., UV for Fmoc removal, IR)

Spectroscopic techniques offer a more quantitative approach to monitoring reaction progress in SPPS.

UV Spectroscopy is commonly employed to monitor the deprotection of the Fmoc group. The Fmoc group has a strong UV absorbance, and its cleavage from the peptide-resin is achieved using a base, typically a solution of piperidine (B6355638) in DMF. rapp-polymere.com The cleaved dibenzofulvene-piperidine adduct released into the solution has a characteristic UV absorbance maximum around 301 nm. biotage.com By monitoring the absorbance of the solution flowing from the reaction vessel, the progress of the deprotection step can be followed in real-time. A stable baseline after the initial peak indicates the complete removal of the Fmoc group, ensuring the availability of the N-terminal amine for the next coupling step. biotage.compeptide.com This technique is particularly useful in automated peptide synthesizers. peptide.com

Infrared (IR) Spectroscopy , specifically Fourier-transform infrared (FT-IR) spectroscopy, can also be used to monitor the progress of reactions on the solid support. semanticscholar.org By analyzing the vibrational frequencies of the functional groups on the resin, it is possible to track the disappearance of the Fmoc group's characteristic peaks and the appearance of the amide bond peaks after a successful coupling. Although less common for routine monitoring than UV spectroscopy, FT-IR can provide valuable information about the chemical transformations occurring on the resin. researchgate.net

Technique Monitored Step Principle Typical Wavelength/Frequency
UV Spectroscopy Fmoc DeprotectionMeasures the absorbance of the cleaved dibenzofulvene-piperidine adduct in the effluent. biotage.com~301 nm biotage.com
IR Spectroscopy Coupling & DeprotectionMonitors the vibrational frequencies of functional groups (e.g., disappearance of Fmoc, appearance of amide bonds). semanticscholar.orgSpecific to the functional groups being monitored.

Analysis of Cleaved Peptides

Following the completion of the peptide synthesis on the this compound, the peptide is cleaved from the solid support. The resulting crude peptide is then subjected to a series of analytical techniques to assess its purity, confirm its identity, and determine its composition.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for assessing the purity of the crude peptide cleaved from the this compound. researchgate.net This technique separates the target peptide from impurities generated during the synthesis, such as deletion sequences (peptides missing one or more amino acids), truncated sequences, or peptides with remaining protecting groups. altabioscience.com

The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA) is used to elute the components from the column. rsc.org The purity of the peptide is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area in the chromatogram, typically monitored at a wavelength of 215 nm, which is optimal for the detection of the peptide bond. altabioscience.com

Parameter Description Typical Conditions
Stationary Phase Nonpolar column materialC18 silica (B1680970) gel altabioscience.com
Mobile Phase A Aqueous solvent0.1% TFA in water rsc.org
Mobile Phase B Organic solvent0.1% TFA in acetonitrile (B52724) rsc.org
Detection UV absorbance215 nm altabioscience.com
Output Chromatogram showing peaks for the target peptide and impurities.Purity is calculated from the relative peak areas.

Mass Spectrometry (MS, ESI-MS) for Product Identification

Mass Spectrometry (MS) is an indispensable tool for the unequivocal identification of the synthesized peptide. nih.gov It provides a precise measurement of the molecular weight of the peptide, which can be compared to its calculated theoretical mass. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of peptides, as it allows for the ionization of the molecule with minimal fragmentation. nih.gov

The ESI-MS analysis of the cleaved peptide from the this compound will confirm the successful synthesis of the desired product if the observed molecular weight matches the expected value. rsc.org Furthermore, MS can help to identify the nature of impurities detected by RP-HPLC by providing their molecular weights, which can correspond to deletion sequences or other side-products. nih.gov

Technique Purpose Information Obtained
ESI-MS Product Identification & Impurity AnalysisPrecise molecular weight of the target peptide and any synthetic impurities. nih.gov

Amino Acid Analysis (AAA) for Peptide Content and Composition

Amino Acid Analysis (AAA) is a quantitative technique used to determine the amino acid composition and content of the purified peptide. nih.gov The peptide is first hydrolyzed into its constituent amino acids, typically by treatment with 6 M HCl at elevated temperatures. nih.gov The resulting amino acid mixture is then separated, identified, and quantified, often by liquid chromatography coupled with mass spectrometry (LC-MS) or after derivatization with a chromophore for UV or fluorescence detection. youtube.comnih.gov

The results of AAA provide the relative ratios of the amino acids in the peptide, which should be consistent with the expected sequence. This analysis confirms the amino acid composition of the peptide synthesized on the this compound and can also be used for the absolute quantification of the peptide. nih.gov

Step Description
Hydrolysis The peptide is broken down into its individual amino acids using strong acid (e.g., 6 M HCl). nih.gov
Separation & Quantification The amino acids are separated by chromatography and quantified. nih.gov
Analysis The molar ratios of the amino acids are calculated and compared to the theoretical composition of the target peptide.

Academic Research Applications of Fmoc Pro Wang Resin

Synthesis of Complex Peptide Sequences

Fmoc-Pro-Wang resin is particularly advantageous for the synthesis of complex and challenging peptide sequences. Its low loading capacity variants (typically 0.25-0.40 mmol/g or 0.2-0.35 mmol/g) are considered ideal for the preparation of long or difficult peptide acids, contributing to higher purity and reduced side reactions. cem.comrapp-polymere.com The resin's robust chemical structure facilitates streamlined attachment of amino acids, making it valuable even in intricate peptide formations where other resins might prove less effective. altabioscience.com

Research has explored the synthesis of challenging peptides using Wang resins, including sequences such as acyl carrier protein (ACP) fragments (65–74), Aib-modified ACP, β (34–42), Jung and Redemann (JR), ABRF 1992, ABC analogue, and Thymosin. nih.gov While not exclusively Fmoc-Pro-Wang, these studies highlight the general utility of Wang resins in tackling complex sequences within Fmoc-based SPPS.

One study investigating the synthesis of Leu-Enkephalin, a commonly used reference peptide, compared the performance of DVB-crosslinked polystyrene (DVB-PS-Wang) resin with diethylene glycol-crosslinked polystyrene (DEG-PS-Wang) resin. The DEG-crosslinked PS resin demonstrated superior performance, achieving a purity of 96.1% for the pentapeptide, whereas the DVB-crosslinked PS resin yielded 83.6% purity. nih.gov Furthermore, the undesirable side reaction of premature Fmoc removal, leading to double incorporation of the first amino acid, was significantly suppressed when using DEG-PS Wang resin, decreasing from 4.5% to 1.1%. nih.gov

Table 1: Purity and Double Incorporation Rates for Leu-Enkephalin Synthesis on Different Wang Resins

Resin TypePeptide Purity (%)Double Incorporation (%)
DVB-PS-Wang83.6 nih.gov4.5 nih.gov
DEG-PS-Wang96.1 nih.gov1.1 nih.gov

Preparation of Cyclic Peptides

This compound is frequently employed in the initial solid-phase synthesis of linear peptide precursors, which are subsequently cyclized to form cyclic peptides. mdpi.com The linear peptide is assembled on the resin using Fmoc-protected amino acids, and then typically cleaved from the resin for solution-phase cyclization. mdpi.com

However, the synthesis of cyclic peptides, especially those containing proline at the C-terminus or in a penultimate position, can be challenging due to the potential for diketopiperazine (DKP) formation during Fmoc deprotection. sigmaaldrich.com DKP formation can lead to the loss of peptide chains from the solid support. sigmaaldrich.com For instance, in attempts to synthesize the cyclic hexapeptide complement C5a antagonist PMX205, a "catastrophic loss of substitution" was encountered when using Wang resin, leading researchers to explore alternative resins like 2-chlorotrityl resin to mitigate these issues. nih.gov Despite these challenges for specific sequences, manufacturers of this compound have developed methodologies to easily avoid diketopiperazine formation, making it a viable option for C-terminal proline peptides. cem.com

Incorporation of Post-Translational Modifications

This compound, as part of the broader Wang resin family, is compatible with a diverse range of Fmoc amino acids, including those bearing non-standard side chains and various post-translational modifications (PTMs) such as phosphorylation and glycosylation. altabioscience.com This compatibility allows researchers to synthesize peptides that mimic naturally occurring modified proteins, which are crucial for studying biological functions. csic.es

For instance, phosphopeptides, which are peptides containing phosphorylated amino acid residues, can be synthesized using SPPS. This can involve either direct phosphorylation of the amino acid on the resin (after amino acid coupling or after the entire peptide is synthesized) or, more commonly, by incorporating pre-protected, phosphorylated amino acid building blocks during the SPPS process. csic.es The flexibility of this compound in accommodating such modified building blocks makes it a valuable tool in the synthesis of complex, biologically relevant peptides.

Applications in Peptide Library Synthesis

The development of the Fmoc/tBu strategy utilizing Wang resin in 1978 significantly advanced the field of peptide synthesis, paving the way for high-throughput applications. peptide.com This includes simultaneous parallel peptide synthesis and the creation of diverse peptide libraries, which emerged as key applications in 1985. peptide.com

This compound, as a preloaded and reliable support, is well-suited for these combinatorial chemistry approaches. It contributes to the generation and screening of combinatorial peptide libraries designed for various research purposes, including rapid sequencing by mass spectrometry. rapp-polymere.com Furthermore, the principles of "one-bead-one-structure" combinatorial libraries and the screening of random one-bead one-peptide libraries for activities in solution have been explored using Wang resin as the solid support. rapp-polymere.com The consistency and purity offered by preloaded resins like Fmoc-Pro-Wang are essential for the successful generation of such libraries, where each bead ideally carries a unique peptide sequence. scienceandlaboratoryexp.com

Research into Specific Peptide Targets

This compound plays a role in the academic research and synthesis of various specific peptide targets, often serving as the starting point for complex sequences or as a benchmark for evaluating synthetic protocols.

Tirzepatide Fragments: In the synthesis of Tirzepatide (TZP) and its fragments, intermediates such as Fmoc-Pro-Pro-Ser-resin are critical. Studies have identified that diketopiperazine (DKP) formation is a significant challenge during the Fmoc-deprotection reaction and post-coupling aging of these unstable intermediates, particularly when a penultimate proline is present. nih.govresearchgate.netresearchgate.net This issue has been observed in other TZP active pharmaceutical ingredient (API) intermediates containing a penultimate proline, including Fmoc-Ala-Pro-Pro-Pro-Ser-resin, Fmoc-Pro-Pro-Pro-Ser-resin, and Fmoc-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-resin. nih.govresearchgate.net Research into minimizing DKP formation has explored control strategies such as using Bsmoc-protected amino acids, oxyma (B123771) additives, and lower storage temperatures to improve peptide intermediate stability. nih.gov While not exclusively this compound, the principles apply to proline-loaded resins used in the synthesis of such fragments.

Hirulogs: Wang resin has been historically employed for the solid-phase synthesis of various hirulogs, which are peptide analogs of the anticoagulant hirudin. google.comjustia.com However, research has identified a notable disadvantage: the potential for erratic alkylation of the C-proximal tyrosine (Tyr) residue during cleavage from Wang resin, which negatively impacts product purity. google.com This side reaction is attributed to aromatic carbenium ions generated from the Wang resin's linker. google.com For example, in the synthesis of Hirulog-8 or its C-terminal tetrapeptide fragment, 1-10% alkylation was observed when using Wang resin, a modification that was not seen when a 2-chlorotrityl resin was used instead. google.com

Leu-Enkephalin: Leu-Enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH), a well-known opioid peptide, has been a common target for evaluating and developing SPPS methodologies, including those utilizing Wang resin. nih.govacs.orggoogle.com One study reported the synthesis of Leu-Enkephalin using Wang resin via Fmoc methodology, achieving a 65% yield on a 0.1 mmol scale. google.com Another study, as mentioned in Section 8.1, compared different Wang resin types for Leu-Enkephalin synthesis, demonstrating improved purity (96.1%) and reduced side reactions (1.1% double incorporation) with DEG-PS-Wang resin compared to DVB-PS-Wang resin. nih.gov

Q & A

Q. How do I determine the substitution degree (loading capacity) of Fmoc-Pro-Wang resin for reproducible peptide synthesis?

Methodological Answer: The substitution degree (mmol/g) can be quantified via UV-Vis spectroscopy after Fmoc deprotection. After treating the resin with 20% piperidine in DMF, the released Fmoc group is measured at 301 nm (ε = 7800 L·mol⁻¹·cm⁻¹). Use the formula: L=A×vε×l×mL = \frac{A \times v}{\varepsilon \times l \times m}

where AA = absorbance, vv = dilution factor, ll = cuvette path length (1 cm), and mm = resin mass (mg). Calibrate with a standard Fmoc-piperidine solution to ensure accuracy .

Q. What coupling conditions minimize diketopiperazine (DKP) formation during proline-rich sequence synthesis?

Methodological Answer: Proline’s cyclic structure increases DKP risk during Fmoc removal. To mitigate this:

  • Use pre-loaded this compound with optimized coupling protocols (e.g., double coupling with HBTU/HOBt/DIEA activators).
  • Shorten deprotection times (≤5 minutes) and employ low-loading resin (0.2–0.4 mmol/g) to reduce intermolecular cyclization .

Q. How do I validate coupling efficiency between this compound and subsequent amino acids?

Methodological Answer: Perform a Kaiser test (ninhydrin assay) after each coupling step. A colorless or pale yellow resin bead indicates successful coupling. For quantitative analysis, use LC-ESI-MS to detect unreacted amino acids in the cleavage cocktail .

Advanced Research Questions

Q. How can batch-to-batch variability in resin substitution degree impact peptide synthesis outcomes, and how should this be addressed?

Methodological Answer: Commercial Fmoc-Pro-Wang resins exhibit substitution variability (0.2–0.8 mmol/g), affecting stoichiometry and reaction kinetics . To standardize workflows:

  • Pre-measure substitution degrees for each batch.
  • Adjust amino acid equivalents (e.g., 4–6× molar excess relative to resin loading) to ensure complete coupling .

Q. What strategies optimize this compound for synthesizing peptides prone to aggregation (e.g., β-sheet-rich sequences)?

Methodological Answer: Aggregation arises from hydrophobic Fmoc stacking and β-sheet interactions. Mitigate this by:

  • Incorporating backbone amide-protecting groups (e.g., Hmb or Dmb) during synthesis.
  • Using polar solvents (e.g., DMF:DMSO mixtures) to disrupt fibril formation .

Q. How can computational modeling guide resin selection for proline-containing peptides?

Methodological Answer: Molecular dynamics (MD) simulations predict Fmoc group interactions and resin stability. For example, MD reveals that this compound’s amphiphilic surface promotes fibril aggregation, necessitating solvent optimization during synthesis. Tools like GROMACS or AMBER can model resin-peptide interactions .

Q. Why does this compound underperform in microwave-assisted SPPS compared to other resins?

Methodological Answer: Microwave heating accelerates Fmoc deprotection but may destabilize the Wang linker. To adapt:

  • Reduce microwave power (≤30 W) and use pulsed heating cycles.
  • Validate linker stability via LC-MS post-cleavage to detect truncated peptides .

Data Contradiction Analysis

Q. Discrepancies in reported substitution degrees (0.2–0.8 mmol/g) across vendors: How to reconcile this?

Critical Evaluation: Substitution variability arises from differences in resin crosslinking (1% DVB vs. higher DVB content) and Fmoc loading protocols. For reproducibility:

  • Request vendor-specific CoA (Certificate of Analysis) detailing DVB crosslinking, particle size (100–200 mesh), and dipeptide content (<0.2%).
  • Cross-validate using UV-Vis and LC-MS for critical applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.